Albalon A - 60996-10-3

Albalon A

Catalog Number: EVT-1551389
CAS Number: 60996-10-3
Molecular Formula: C31H36N6O7S
Molecular Weight: 636.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Albalon A is commercially available as an ophthalmic solution, typically found in pharmacies and hospitals. The formulation is derived from the synthesis of its active components, which have been extensively studied for their stability and efficacy in clinical settings.

Classification

Albalon A falls under the category of ophthalmic preparations. It is classified as a combination drug due to the presence of multiple active ingredients, each contributing to its therapeutic effects. The specific classification of its components includes:

  • Naphazoline: A sympathomimetic agent used as a nasal decongestant.
  • Antazoline: An antihistamine that helps alleviate allergic reactions.
Synthesis Analysis

The synthesis of Albalon A involves the careful combination of naphazoline and antazoline, which can be derived from various chemical precursors. The synthesis process has been detailed in several studies that highlight the importance of maintaining stability throughout the formulation.

Methods

The primary method of synthesis involves chemical reactions that yield naphazoline and antazoline from their respective precursors. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of these compounds during the synthesis process.

Technical Details

A notable study demonstrated the hydrolysis of antazoline and naphazoline under high pH conditions, followed by spectral characterization using nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS). This approach allows for the identification of degradation products, ensuring the quality of the final product .

Molecular Structure Analysis

The molecular structure of Albalon A is characterized by its two active ingredients:

  • Naphazoline: C11_{11}H14_{14}N
  • Antazoline: C18_{18}H21_{21}N3_{3}O

Structure Data

Both compounds possess distinct chemical structures that contribute to their pharmacological activity. Naphazoline features a phenolic structure with an imidazole ring, while antazoline comprises a more complex structure with multiple aromatic rings.

Chemical Reactions Analysis

The chemical reactions involving Albalon A primarily focus on its stability and degradation pathways. The degradation products resulting from hydrolysis have been identified as significant for understanding the compound's longevity and effectiveness.

Reactions

Hydrolysis reactions can lead to the formation of various degradation products, including N-[(N-benzylanilino)acetyl]ethylenediamine, which has been confirmed as a primary degradation product through HPLC-MS analysis .

Technical Details

The stability-indicating HPLC method developed for this analysis demonstrated a linear UV response at 280 nm with a detection limit of 2 micrograms/mL for the degradation product, ensuring accurate quantification during stability tests .

Mechanism of Action

The mechanism of action for Albalon A involves its active ingredients interacting with adrenergic receptors in ocular tissues.

Process

  • Naphazoline acts primarily on alpha-adrenergic receptors, leading to vasoconstriction and reduced redness.
  • Antazoline blocks histamine receptors, alleviating allergic symptoms such as itching and swelling.

Data

Clinical studies have shown that these mechanisms effectively reduce symptoms associated with allergic conjunctivitis and other eye irritations.

Physical and Chemical Properties Analysis

Albalon A exhibits several physical and chemical properties relevant to its formulation and efficacy.

Physical Properties

  • Appearance: Clear liquid.
  • pH: Typically maintained between 5.0 to 7.0 to ensure compatibility with ocular tissues.

Chemical Properties

  • Solubility: Both naphazoline and antazoline are soluble in water, facilitating their use in ophthalmic solutions.
  • Stability: The formulation must be stable under various conditions; studies have indicated that proper storage can prevent significant degradation over time .
Applications

Albalon A is primarily used in clinical settings for:

  • Treatment of Allergic Conjunctivitis: Reducing symptoms such as redness, itching, and swelling.
  • Management of Eye Irritations: Providing symptomatic relief for various ocular irritations caused by allergens or environmental factors.
Introduction to Albalon A in Ophthalmic Pharmacotherapy

Historical Development of Ophthalmic Antihistamines

The evolution of ophthalmic antihistamines reflects progressive scientific understanding of ocular allergy pathophysiology:

  • First-generation agents (1940s-1960s): Early mono-therapeutic approaches featured pheniramine and antazoline, which provided histamine blockade but required frequent dosing (4-6 times daily) due to limited ocular surface retention and demonstrated variable efficacy against complex allergic responses [3] [6].
  • Vasoconstrictor combinations (1970s): Recognition of vascular involvement in ocular allergy led to formulations pairing antihistamines (antazoline) with decongestants (naphazoline), creating the prototype for Albalon A. This period established the clinical utility of dual-mechanism formulations [4] [9].
  • Preservative challenges: Early formulations contained benzalkonium chloride (0.04 mg/mL in Albalon A) for microbial stability, but emerging evidence indicated potential compromise to ocular surface integrity with chronic use [2] [9].
  • Modern iterations: While Albalon A remains available internationally, its brand status has been discontinued in the United States, with therapeutic focus shifting toward preservative-free alternatives and next-generation agents with mast cell stabilization properties [1] [5].

Table 1: Evolution of Ophthalmic Antihistamine Formulations

Development EraRepresentative AgentsTherapeutic Limitations
1940s-1960sAntazoline mono-preparationsFrequent dosing; partial symptom control
1970s-1980sNaphazoline/Antazoline (Albalon A)Preservative concerns; rebound hyperemia risk
1990s-PresentOlopatadine; Bepotastine; Preservative-free formulationsReduced dosing frequency; improved safety profiles

Pharmacological Classification of Albalon A

Albalon A exemplifies a multimodal anti-allergy agent with complementary pharmacodynamic properties:

  • Receptor pharmacology:
  • Antazoline: Competitive inhibition at histamine H₁ receptors on conjunctival vasculature and sensory nerves, disrupting itch signaling pathways and vascular permeability [6].
  • Naphazoline: Selective agonism at post-junctional α-adrenergic receptors, producing vasoconstriction of conjunctival arterioles (reducing erythema and edema) through cAMP-mediated smooth muscle contraction [4] [5].
  • Biochemical interactions:
  • Antazoline demonstrates moderate antimuscarinic activity, potentially contributing to reduced glandular secretion but clinically insignificant in ophthalmic concentrations [6].
  • Naphazoline exhibits minimal β-adrenergic activity at therapeutic concentrations, maintaining selective vasoconstrictive effects without significant cardiovascular sequelae in topical application [4].
  • Therapeutic classification:
  • Pharmacotherapeutic category: Ophthalmic antihistamine/decongestant combination [3]
  • Chemical classification: Imidazoline derivative (naphazoline) + ethylenediamine derivative (antazoline) [4] [6]

Table 2: Pharmacological Targets of Albalon A Components

ComponentPrimary Receptor TargetAffinity (Relative)Cellular Effect
AntazolineHistamine H₁ receptorHigh (competitive antagonist)Inhibition of pruritus and vasodilation
Naphazolineα₁-adrenergic receptorModerate (agonist)Vascular smooth muscle contraction
Naphazolineα₂-adrenergic receptorWeak (agonist)Minor vasoconstrictive contribution

Clinical Indications for Allergic Conjunctivitis Management

Albalon A is specifically indicated for the symptomatic management of immunoglobulin E (IgE)-mediated allergic conjunctivitis, with demonstrated efficacy against hallmark symptoms:

  • Pathophysiological targets:
  • Rapid resolution of histamine-induced pruritus (onset 3-5 minutes post-instillation) through H₁ receptor blockade [6] [9].
  • Reduction of conjunctival hyperemia via α-adrenergic vasoconstriction, significantly decreasing erythema metrics within 10 minutes [1] [4].
  • Mitigation of chemosis and lid edema through combined reduction of vascular permeability and increased vascular tone [7] [9].
  • Demulcent action of polyvinyl alcohol enhances precorneal tear film integrity, reducing allergen contact time with ocular surfaces [9].
  • Clinical applications:
  • Seasonal allergic conjunctivitis (SAC): Provides rapid symptom control during acute pollen exposure [7] [9].
  • Perennial allergic conjunctivitis (PAC): Effective against chronic allergen exposure (dust mites, animal dander) with intermittent use [7].
  • Contact allergen-induced conjunctivitis: Mechanical allergen removal with irrigation followed by Albalon A application limits inflammatory cascade progression [3].
  • Therapeutic limitations:
  • No mast cell stabilization: Unlike modern agents (olopatadine, ketotifen), Albalon A lacks significant mast cell membrane stabilization, providing symptomatic control without preventing mediator release [2] [7].
  • Rebound hyperemia risk: Chronic naphazoline use may induce receptoral tachyphylaxis, potentially exacerbating conjunctival erythema [1] [4].
  • Tear film interactions: Benzalkonium chloride preservative may disrupt lipid layer integrity, potentially compromising long-term ocular surface homeostasis in sensitive patients [2] [9].

Table 3: Clinical Applications of Albalon A in Allergic Conjunctivitis

Symptom ComplexEfficacy MechanismOnset/Duration
Ocular pruritusH₁ receptor antagonismRapid (3-5 min); 3-4 hour duration
Conjunctival hyperemiaα-adrenergic vasoconstrictionIntermediate (10 min); 2-4 hour duration
Chemosis/edemaCombined vascular effectsGradual reduction (15-20 min)
Foreign body sensationDemulcent lubricationImmediate; duration varies

Properties

CAS Number

60996-10-3

Product Name

Albalon A

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid;sulfuric acid

Molecular Formula

C31H36N6O7S

Molecular Weight

636.7 g/mol

InChI

InChI=1S/C17H19N3.C14H14N2.HNO3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);1-7H,8-10H2,(H,15,16);(H,2,3,4);(H2,1,2,3,4)

InChI Key

RHLZNENZYABKLQ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-].OS(=O)(=O)O

Synonyms

Albalon A
Albalon-A
antazoline sulfate (2:1) salt mixt. with naphazoline mononitrate
antazoline sulfate - naphazoline mononitrate
antazoline sulfate, naphazoline mononitrate drug combination
Vasocon A

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-].OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.